molecular formula C15H11NO3 B1683567 Viridicatol CAS No. 14484-44-7

Viridicatol

Cat. No.: B1683567
CAS No.: 14484-44-7
M. Wt: 253.25 g/mol
InChI Key: QIJIOTTYIGBOQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Viridicatol (C₁₅H₁₁NO₃; molecular weight: 253.25) is a quinoline alkaloid primarily isolated from marine and deep-sea Penicillium species, including P. griseofulvum and P. christenseniae . Its structure features a bicyclic quinoline core with two phenolic hydroxyl groups at positions 3 and 4, contributing to its bioactivity . Key activities include:

  • Anti-allergy: Inhibits mast cell (MC) degranulation by suppressing β-hexosaminidase release (IC₅₀: 26.3 µM) and reduces IgE, histamine, TNF-α, and mMCP-1 levels in ovalbumin (OVA)-induced allergic mice .
  • Anti-inflammatory: Blocks NF-κB signaling by inhibiting IκB-α phosphorylation and p65/p50 nuclear translocation in LPS-stimulated macrophages .
  • Antimicrobial: The (Sa)-(+)-enantiomer exhibits activity against Staphylococcus aureus (MIC: 12.4 µM) and methicillin-resistant S. aureus (MRSA; MIC: 24.7 µM) .

Chemical Reactions Analysis

Types of Reactions: Viridicatol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl groups in its structure .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions involving this compound often use reagents like halogens or alkylating agents under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinoline derivatives with altered functional groups .

Scientific Research Applications

Case Studies

  • Mouse Model Studies : In a controlled experiment, mice treated with viridicatol showed significant improvements in allergy-related symptoms such as diarrhea and hypothermia after exposure to allergens. Histological analysis revealed that treatment led to the repair of intestinal villi damaged by allergic reactions .
Study Findings Mechanism
OVA-induced allergy modelDecreased IgE, histamine, TNF-αInhibition of mast cell activation
RBL-2H3 cell modelReduced β-hexosaminidase releaseSuppression of intracellular Ca²⁺ influx

Potential Therapeutic Applications

This compound's ability to modulate immune responses positions it as a potential candidate for developing new anti-allergic therapies. Its impact on immune cell populations—specifically decreasing B cells and increasing regulatory T cells—suggests its utility in restoring immune balance during allergic reactions .

Research Directions

Future research may focus on:

  • Clinical Trials : Evaluating the safety and efficacy of this compound in human subjects suffering from food allergies.
  • Mechanistic Studies : Further elucidating the signaling pathways involved in this compound's action on mast cells and other immune cells.

Broader Biological Activities

In addition to its anti-allergic effects, this compound has been studied for other biological activities:

  • Anti-inflammatory Effects : Research indicates that this compound can inhibit NF-kB signaling pathways, contributing to its anti-inflammatory properties .
  • Secondary Metabolite Exploration : As part of ongoing research into marine-derived compounds, this compound is being evaluated alongside other secondary metabolites for their potential antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Viridicatin

  • Source : Co-isolated with viridicatol from Penicillium polonicum .
  • Structure : Lacks the C-3 hydroxyl group present in this compound.
  • Bioactivity: Inhibits MMP-2/9 but with lower potency than this compound . Shows weaker inhibition of β-hexosaminidase release in RBL-2H3 cells compared to this compound, likely due to the absence of the phenolic hydroxyl group .

3-O-Methylviridicatin

  • Source : Derived from Penicillium spp. .
  • Structure : Methoxy substitution at C-3 instead of a hydroxyl group.
  • Bioactivity: No significant inhibition of β-hexosaminidase or anti-allergic effects, highlighting the critical role of the hydroxyl group .

This compound Enantiomers

  • (Sa)-(+)-Viridicatol :
    • Exhibits antimicrobial activity (MIC: 12.4 µM for S. aureus), unlike the (Ra)-(-)-enantiomer .
  • (Ra)-(-)-Viridicatol: No antimicrobial activity, emphasizing the impact of stereochemistry on bioactivity .

Cyclopenol

  • Source : Co-metabolite with this compound in Penicillium spp. .
  • Structure : Benzodiazepine alkaloid with a different core structure.
  • Bioactivity :
    • Moderate IMPDH inhibition (IC₅₀: 69.68 µM) compared to this compound (IC₅₀: 11.86 µM) .
    • Less potent in suppressing ConA-activated lymphocyte proliferation .

Cyclopenin

  • Source : Isolated from Penicillium citrinum .
  • Structure: Cyclic peptide alkaloid unrelated to quinoline scaffolds.

Structural-Activity Relationships (SAR)

  • Phenolic Hydroxyl Groups: The C-3 hydroxyl in this compound is critical for β-hexosaminidase inhibition and anti-allergic activity, as shown by the inactivity of 3-O-methylviridicatin .
  • Stereochemistry : The (Sa)-enantiomer’s antimicrobial activity underscores the role of chiral centers in target interactions .
  • Molecular Weight : this compound’s low molecular weight (253.25 Da) enhances bioavailability compared to larger alkaloids .

Data Tables

Table 1: Key Bioactive Compounds Compared to this compound

Compound Source Molecular Weight Key Bioactivities Potency vs. This compound
This compound Penicillium griseofulvum 253.25 Anti-allergy, anti-inflammatory, MMP inhibition, antimicrobial (Sa-enantiomer) Reference compound
Viridicatin Penicillium polonicum 237.23 MMP inhibition, weak β-hexosaminidase inhibition Less potent in allergy models
3-O-Methylviridicatin Penicillium spp. 251.26 No significant anti-allergic activity Inactive
(Sa)-(+)-Viridicatol P. christenseniae 253.25 Antimicrobial (MIC: 12.4 µM for S. aureus) More potent antimicrobial
Cyclopenol Penicillium spp. 265.27 IMPDH inhibition (IC₅₀: 69.68 µM) Less potent

Table 2: Antimicrobial Activity of this compound Enantiomers

Enantiomer S. aureus (MIC, µM) MRSA (MIC, µM)
(Sa)-(+)-Viridicatol 12.4 24.7
(Ra)-(-)-Viridicatol >100 >100

Biological Activity

Viridicatol, a quinoline alkaloid isolated from the marine-derived fungus Penicillium griseofulvum, has garnered attention for its potential biological activities, particularly in the context of allergic responses and cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on immune cells, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has a molecular weight of 253.26 g/mol, which contributes to its bioavailability and potential therapeutic efficacy. Its chemical structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Inhibition of Mast Cell Activation

This compound has been shown to inhibit mast cell (MC) activation, which is crucial in allergic reactions. In studies involving RBL-2H3 cells (a rat basophil leukemia cell line), this compound significantly decreased the release of β-hexosaminidase and histamine in a dose-dependent manner, with an IC50 value of 6.67 ± 0.6 µg/mL (26.3 µM) . This inhibition is associated with a reduction in intracellular calcium levels, which are critical for MC degranulation. Specifically, this compound suppressed Ca2+^{2+} influx induced by calcium ionophores, suggesting a stabilizing effect on mast cells .

Effects on Allergic Responses in Animal Models

In vivo studies using mouse models of ovalbumin-induced food allergy demonstrated that this compound alleviated allergy symptoms by:

  • Reducing levels of specific immunoglobulin E (IgE), mast cell protease-1, histamine, and tumor necrosis factor-α.
  • Promoting the production of interleukin-10 (IL-10), an anti-inflammatory cytokine.
  • Modulating immune cell populations by decreasing B cells and mast cells while increasing regulatory T cells .

These findings indicate that this compound may serve as a therapeutic agent for managing food allergies by restoring immune balance.

Effects on Intestinal Barrier Function

This compound also exhibits protective effects on the intestinal barrier. In animal studies, it was found to alleviate intestinal villi injury and promote repair mechanisms following allergen exposure. This protective effect is attributed to its ability to inhibit MC degranulation and reduce inflammation in the jejunum .

Comparative Studies with Related Compounds

Research comparing this compound with its homologues, such as viridicatin and 3-O-methylviridicatin, revealed that this compound possesses superior inhibitory effects on MC degranulation. The absence of certain functional groups in its structure may enhance its efficacy compared to these related compounds .

Summary of Key Findings

Biological Activity Effect Mechanism
Inhibition of β-hexosaminidase releaseDecreased histamine releaseSuppression of Ca2+^{2+} influx
Modulation of immune responseReduced IgE levels; increased IL-10Regulation of immune cell populations
Protection of intestinal barrierAlleviated villi injuryInhibition of MC activation
Comparison with related compoundsSuperior efficacy in inhibiting MC degranulationStructural differences enhancing bioactivity

Case Studies and Future Directions

The potential application of this compound as a therapeutic agent for allergic diseases is promising but requires further investigation. Future studies should focus on:

  • Clinical Trials: Evaluating safety and efficacy in human subjects.
  • Mechanistic Studies: Elucidating the precise molecular pathways involved in its biological activities.
  • Dosage Optimization: Determining effective dosages for therapeutic use.

Q & A

Basic Research Questions

Q. What methodologies are employed for structural characterization of viridicatol, and how do they ensure accuracy?

this compound's structure is determined using 1D/2D nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. The 1H-NMR (400 MHz) and 13C-NMR (100 MHz) spectra provide detailed carbon-hydrogen frameworks, while single-crystal X-ray diffraction confirms stereochemistry and spatial arrangement (e.g., space group P (-1), lattice parameters). These methods collectively resolve its quinolone backbone and substituent positions .

Q. What validated biological activities of this compound are reported, and what experimental models support these findings?

this compound demonstrates anti-allergic effects by suppressing mast cell activation in murine models (e.g., reduced anaphylaxis symptoms) and inhibits MMP-2/MMP-9 activity, validated via flow cytometry, RBL-2H3 cell assays, and in vivo intestinal barrier repair studies. These models emphasize dose-response relationships and comparative control groups .

Q. How is this compound biosynthesized in fungal species, and what key enzymatic steps are involved?

In Penicillium species, this compound is derived from a 6,7-bicyclic scaffold modified by cyclopenase, which catalyzes rearrangement to a 6,6-bicyclic quinolone structure. Epoxidation, hydroxylation, and O-methylation by tailoring enzymes precede prenyl transferase action, as shown in Penicillium cyclopium enzymatic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity data across in vitro vs. in vivo models?

Contradictions may arise from differences in bioavailability, metabolic degradation, or model-specific pathways (e.g., murine immune responses vs. cell-line assays). Methodological solutions include:

  • Pharmacokinetic profiling (e.g., plasma stability assays).
  • Comparative transcriptomics to identify model-specific targets.
  • Co-culture systems mimicking in vivo conditions .

Q. What experimental designs are optimal for studying enantiomer-specific effects of this compound?

The (Ra)-(-) and (Sa)-(+) enantiomers ([α]27D = +1.5 and -18.7, respectively) require chiral separation techniques (e.g., HPLC with chiral columns) followed by enantiomer-specific bioactivity assays. Comparative studies should include:

  • Dose-response curves for each enantiomer.
  • Molecular docking to assess stereochemical binding affinity.
  • In vivo pharmacokinetics to evaluate metabolic differences .

Q. How can genomic and proteomic approaches elucidate this compound’s biosynthesis regulation in fungal hosts?

  • Genomics : Annotate biosynthetic gene clusters (BGCs) in Penicillium genomes using tools like antiSMASH.
  • Proteomics : Identify enzyme expression levels under varying culture conditions (e.g., LC-MS/MS).
  • CRISPR-Cas9 : Knock out cyclopenase or epoxidase genes to confirm pathway roles .

Q. What frameworks (e.g., PICOT, FINER) guide hypothesis-driven research on this compound’s therapeutic potential?

  • PICOT : Define Population (e.g., murine mast cells), Intervention (this compound dosage), Comparison (standard inhibitors like dexamethasone), Outcome (MMP-9 inhibition), and Time (acute vs. chronic exposure).
  • FINER : Ensure questions are Feasible (resources for NMR/X-ray), Interesting (novel anti-allergic mechanisms), Novel (unexplored enantiomer effects), Ethical (animal welfare compliance), and Relevant (translational drug development) .

Q. Methodological Considerations

Q. What analytical techniques differentiate this compound from structurally related fungal metabolites?

  • HRESIMS : High-resolution mass spectrometry (m/z 252.0744 [M−H]−) confirms molecular formula (C15H11NO3).
  • 2D NMR : Correlates proton-carbon couplings (e.g., HMBC, HSQC) to distinguish quinolones from benzodiazepinedione precursors .

Q. How should researchers design studies to investigate this compound’s dual role in MMP inhibition and mast cell modulation?

  • Multi-omics integration : Link proteomic (MMP expression) and transcriptomic (mast cell signaling pathways) datasets.
  • Pathway enrichment analysis : Use tools like STRING or KEGG to identify overlapping networks.
  • In silico modeling : Predict off-target effects via molecular dynamics simulations .

Properties

IUPAC Name

3-hydroxy-4-(3-hydroxyphenyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-10-5-3-4-9(8-10)13-11-6-1-2-7-12(11)16-15(19)14(13)18/h1-8,17-18H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIJIOTTYIGBOQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)O)C3=CC(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893995
Record name Viridicatol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14484-44-7
Record name Viridicatol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014484447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viridicatol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIRIDICATOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45P12JNE0L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Viridicatol
Reactant of Route 2
Viridicatol
Reactant of Route 3
Viridicatol
Reactant of Route 4
Viridicatol
Reactant of Route 5
Viridicatol
Reactant of Route 6
Viridicatol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.